6-Isopropyl-2-methylquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H15N |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-methyl-6-propan-2-ylquinoline |
InChI |
InChI=1S/C13H15N/c1-9(2)11-6-7-13-12(8-11)5-4-10(3)14-13/h4-9H,1-3H3 |
InChI Key |
KGDCTAGRMJOMHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 6 Isopropyl 2 Methylquinoline
Established Synthetic Routes for Substituted Quinolines
The synthesis of the quinoline (B57606) ring system is a well-established area of organic chemistry, with several named reactions providing reliable pathways to a diverse range of derivatives. These classical methods, along with more contemporary approaches, offer a versatile toolkit for the construction of substituted quinolines.
Doebner-von Miller and Related Condensation Reactions
The Doebner-von Miller reaction is a robust and widely used method for the synthesis of quinolines, involving the reaction of an aniline (B41778) with α,β-unsaturated carbonyl compounds. This reaction, also known as the Skraup-Doebner-Von Miller quinoline synthesis, is typically catalyzed by Brønsted or Lewis acids. The α,β-unsaturated carbonyl compound can be prepared in situ from two carbonyl compounds through an aldol (B89426) condensation, a variation known as the Beyer method.
The reaction mechanism has been a subject of discussion, with a proposed fragmentation-recombination mechanism supported by isotope scrambling experiments. In this pathway, the aniline undergoes a nucleophilic conjugate addition to the enone. The resulting intermediate can then fragment and recombine to form the quinoline ring system. A key feature of this reaction is its ability to produce 2,4-disubstituted quinoline derivatives.
A related approach, the Doebner reaction, involves the condensation of an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids.
Table 1: Key Features of Doebner-von Miller and Related Reactions
| Reaction | Reactants | Key Product Feature |
| Doebner-von Miller | Aniline, α,β-unsaturated carbonyl compound | 2,4-disubstituted quinolines |
| Beyer Method | Aniline, two carbonyl compounds (forming α,β-unsaturated carbonyl in situ) | 2,4-disubstituted quinolines |
| Doebner Reaction | Aniline, aldehyde, pyruvic acid | Quinoline-4-carboxylic acids |
Friedländer and Pfitzinger Approaches
The Friedländer synthesis is another cornerstone in quinoline chemistry, providing a route to quinoline derivatives through the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive methylene (B1212753) group. This condensation reaction can be catalyzed by either acids or bases. The mechanism involves an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring. A significant advantage of the Friedländer synthesis is its high degree of regioselectivity, although the availability of substituted 2-aminobenzaldehydes can be a limitation. To address this, variations involving the in situ reduction of 2-nitrobenzaldehydes have been developed.
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, offers a pathway to quinoline-4-carboxylic acids. This method involves the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. The reaction proceeds through the base-catalyzed hydrolysis of isatin to an isatoic acid intermediate, which then condenses with the carbonyl compound and cyclizes to form the quinoline-4-carboxylic acid.
Table 2: Comparison of Friedländer and Pfitzinger Syntheses
| Feature | Friedländer Synthesis | Pfitzinger Synthesis |
| Starting Materials | 2-aminobenzaldehyde/ketone, active methylene compound | Isatin, carbonyl compound |
| Key Intermediate | Aldol adduct | Isatoic acid |
| Primary Product | Substituted quinolines | Quinoline-4-carboxylic acids |
| Catalyst | Acid or base | Base |
Conrad-Limpach-Knorr Synthesis and its Modifications
The Conrad-Limpach-Knorr synthesis provides access to hydroxyquinolines. This reaction involves the condensation of anilines with β-ketoesters. The regiochemical outcome of the reaction is temperature-dependent. At lower temperatures (kinetic control), the reaction favors the formation of 4-hydroxyquinolines (Conrad-Limpach product). At higher temperatures (thermodynamic control), the reaction yields 2-hydroxyquinolines (Knorr product). The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization.
The mechanism involves the initial reaction of the aniline with the β-ketoester to form an enamine, which then cyclizes via an electrophilic attack on the aromatic ring. Subsequent tautomerization leads to the final hydroxyquinoline product.
Metal-Catalyzed Cyclization and Coupling Reactions
In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of quinolines, often offering milder reaction conditions and greater functional group tolerance compared to classical methods. Palladium-catalyzed reactions, in particular, have been extensively explored. For instance, a Pd-catalyzed aza-Wacker oxidative cyclization of anilines with alkenes provides a route to 2-methylquinolines. This reaction proceeds under an air atmosphere and offers good yields under mild conditions.
Iron-catalyzed reactions have also been developed for the alkylation of methyl heteroarenes, including 2-methylquinoline (B7769805), with alcohols. Copper-catalyzed multicomponent reactions of anilines, aldehydes, and alkynes have also been reported for the synthesis of substituted quinolines.
Metal-Free Synthetic Strategies
The development of metal-free synthetic methods is of significant interest from both an economic and environmental perspective. Several metal-free approaches to quinoline synthesis have been reported. These methods often rely on the use of iodine, or proceed under catalyst-free conditions, for example, through the thermal cyclization of enamines.
One notable metal-free strategy involves the functionalization of C(sp³)–H bonds and a tandem cyclization of 2-methylquinolines with 2-styrylanilines. This approach avoids the use of transition metals and provides an environmentally friendly route to functionalized quinolines.
Targeted Synthesis of 6-Isopropyl-2-methylquinoline and Analogues
The synthesis of the specifically substituted this compound can be effectively achieved using the principles of the Doebner-von Miller reaction. The key starting material for introducing the isopropyl group at the 6-position is 4-isopropylaniline (B126951).
In a typical Doebner-von Miller synthesis of this compound, 4-isopropylaniline would be reacted with an α,β-unsaturated carbonyl compound such as crotonaldehyde (B89634). The reaction is generally carried out in the presence of an acid catalyst.
The proposed reaction proceeds as follows:
Michael Addition: The amino group of 4-isopropylaniline acts as a nucleophile and adds to the β-carbon of crotonaldehyde in a Michael addition.
Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, followed by dehydration to form a dihydroquinoline intermediate.
Oxidation: The dihydroquinoline is then oxidized to the aromatic this compound. An oxidizing agent, which can be another molecule of the α,β-unsaturated aldehyde or an external oxidant, facilitates this final step.
This targeted approach, leveraging a well-established named reaction with a specifically chosen substituted aniline, provides a direct and reliable pathway to this compound. The synthesis of analogues could be achieved by varying the α,β-unsaturated carbonyl compound or by using other substituted anilines in the Doebner-von Miller reaction.
Regioselective Isopropylation and Methylation Strategies
The synthesis of this compound can be approached by the sequential introduction of the isopropyl and methyl groups onto a pre-existing quinoline or aniline precursor.
One potential strategy involves the Friedel-Crafts alkylation of 2-methylquinoline. This electrophilic aromatic substitution would ideally target the C6 position with an isopropylating agent. However, controlling the regioselectivity of Friedel-Crafts reactions on quinoline can be challenging due to the directing effects of the nitrogen atom and the potential for polysubstitution. The reaction is typically carried out in the presence of a Lewis acid catalyst.
Alternatively, a more regiocontrolled approach begins with a substituted aniline. For instance, 4-isopropylaniline serves as a key precursor where the isopropyl group is already positioned correctly on the benzene (B151609) ring. Subsequent reactions to form the quinoline ring then introduce the methyl group at the C2 position. This pre-positioning of the isopropyl group circumvents the regioselectivity issues associated with direct alkylation of the quinoline core.
Multi-Step Synthesis from Precursors
The classic Doebner-von Miller reaction stands as a primary multi-step methodology for the synthesis of this compound. wikipedia.org This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. wikipedia.org For the synthesis of the target molecule, the key precursors are 4-isopropylaniline and crotonaldehyde (which can be generated in situ from acetaldehyde). wikipedia.org
The general steps of this synthesis are:
Michael Addition: The amino group of 4-isopropylaniline undergoes a conjugate addition to crotonaldehyde.
Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization.
Dehydration and Oxidation: Subsequent dehydration and oxidation yield the aromatic this compound.
This method is robust but can sometimes lead to the formation of byproducts due to the polymerization of the α,β-unsaturated carbonyl compound under acidic conditions. wikipedia.org
Another established multi-step approach is the Combes quinoline synthesis , which involves the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.orgmdpi.com To synthesize this compound via this route, 4-isopropylaniline would be reacted with acetylacetone . The initial condensation forms a β-amino enone intermediate, which then undergoes acid-catalyzed cyclization and dehydration to afford the final quinoline product. mdpi.com The regioselectivity of the Combes synthesis can be influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone. wikipedia.org
One-Pot Reaction Schemes for Alkyl-Substituted Quinolines
Modern synthetic efforts have focused on the development of one-pot reactions to improve efficiency and reduce waste. While a specific one-pot synthesis for this compound is not extensively documented, general methodologies for the synthesis of polysubstituted quinolines can be adapted.
For example, a modified Friedländer synthesis can be employed in a one-pot fashion. This would involve the reaction of a 2-aminoaryl ketone with a carbonyl compound containing an α-methylene group. researchgate.net While the traditional Friedländer synthesis requires a pre-functionalized 2-aminoaryl ketone, one-pot variations can generate this intermediate in situ.
Mechanistic Elucidation of Formation Pathways
A thorough understanding of the reaction mechanisms is crucial for optimizing the synthesis of this compound and controlling the formation of desired isomers.
Investigation of Reaction Intermediates (e.g., C-acylimine, ketyl radical, sigma-complex)
The formation of the quinoline ring in reactions like the Doebner-von Miller and Combes syntheses involves several key intermediates:
Imine Intermediates: In the Doebner-von Miller reaction, a proposed fragmentation-recombination mechanism suggests the formation of an imine from the aniline and the α,β-unsaturated ketone. wikipedia.orgnih.gov This imine then participates in further condensation reactions leading to the cyclized product. wikipedia.orgnih.gov In the Combes synthesis, a Schiff base (an imine) is formed as an intermediate, which then tautomerizes to an enamine before the acid-catalyzed ring closure. mdpi.com
Sigma-Complex: The cyclization step in both the Doebner-von Miller and Combes syntheses is an intramolecular electrophilic aromatic substitution. This proceeds through a sigma-complex (also known as an arenium ion), where the aromaticity of the benzene ring is temporarily disrupted. nih.gov The stability of this intermediate is influenced by the substituents on the ring and plays a key role in determining the regioselectivity of the cyclization.
Ketyl Radicals: While less commonly invoked in traditional acid-catalyzed quinoline syntheses, the involvement of ketyl radicals has been proposed in some modern synthetic methodologies for quinolines, particularly those involving photochemical or radical-initiated pathways. nih.govnih.gov These radical intermediates can be generated through single-electron transfer (SET) to a carbonyl compound. nih.gov
Role of Catalysts and Additives in Reaction Efficiency and Selectivity
Catalysts and additives are pivotal in directing the course of quinoline synthesis, influencing both the reaction rate and the regiochemical outcome.
Lewis Acids: In the Doebner-von Miller reaction, Lewis acids such as tin tetrachloride (SnCl₄) and scandium(III) triflate are effective catalysts. wikipedia.org They activate the carbonyl group of the α,β-unsaturated compound, facilitating the initial Michael addition and the subsequent cyclization.
Brønsted Acids: Brønsted acids, including sulfuric acid (H₂SO₄), p-toluenesulfonic acid, and perchloric acid, are commonly employed in both the Doebner-von Miller and Combes syntheses. wikipedia.orgmdpi.com They protonate carbonyl groups, thereby increasing their electrophilicity, and catalyze the dehydration steps. In the Combes synthesis, the choice of acid can influence the regioselectivity of the cyclization. wikipedia.org
Additives: In some instances, additives are used to control the reaction. For example, in the Combes synthesis, the use of a mixture of polyphosphoric acid (PPA) and an alcohol can form a polyphosphoric ester (PPE) catalyst, which acts as a more effective dehydrating agent than sulfuric acid alone. wikipedia.org
The choice of catalyst can significantly impact the yield and purity of the desired this compound. A comparative overview of common catalysts is presented in the table below.
| Catalyst Type | Examples | Role in Quinoline Synthesis |
| Brønsted Acids | H₂SO₄, p-TsOH, HCl | Protonation of carbonyls, catalysis of dehydration |
| Lewis Acids | SnCl₄, Sc(OTf)₃, AlCl₃ | Activation of carbonyl groups towards nucleophilic attack |
| Dehydrating Agents | PPA, PPE | Promotion of cyclization and dehydration steps |
Kinetic Studies of Quinoline Ring Formation
Kinetic studies provide valuable insights into the rate-determining steps of quinoline synthesis and the influence of substituents on reaction rates. A study on a modified Combes reaction found that the reaction is first-order in both the aniline and the β-diketone. researchgate.net The rate of quinoline formation was observed to be influenced by the substituents on both reactants, with rates varying significantly. researchgate.net The consumption rate of the key imine and enamine intermediates was found to mirror the rate of quinoline formation, suggesting that the annulation (ring-closing) step is rate-determining. researchgate.net
The electronic effects of substituents on the aniline ring can be quantified using Hammett plots. For the cyclization step in the Combes synthesis, a reaction constant (ρ) of -0.32 was determined. researchgate.net The negative value is consistent with an electrophilic aromatic substitution as the rate-limiting step, where electron-donating groups on the aniline accelerate the reaction. researchgate.net However, the magnitude of ρ is likely a composite value, reflecting the opposing substituent effects in the initial nucleophilic addition and the subsequent electrophilic aromatic substitution steps. researchgate.net
Spectroscopic and Structural Characterization of 6 Isopropyl 2 Methylquinoline
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 6-isopropyl-2-methylquinoline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for a complete structural assignment.
1D NMR (¹H, ¹³C, DEPT)
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the quinoline (B57606) core, the protons of the isopropyl group, and the protons of the methyl group. The aromatic region would likely display a complex pattern of doublets and multiplets arising from the protons on the benzene (B151609) and pyridine (B92270) rings of the quinoline system. The isopropyl group would be characterized by a septet for the methine proton (CH) and a doublet for the two equivalent methyl groups (CH₃). The 2-methyl group would appear as a singlet.
¹³C NMR: The carbon-13 NMR spectrum would reveal signals for all 13 carbon atoms in the molecule. The chemical shifts would differentiate between the aromatic carbons of the quinoline ring, the carbons of the isopropyl group (methine and methyl), and the carbon of the 2-methyl group. The positions of the substituents on the quinoline ring influence the chemical shifts of the ring carbons.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) would be used to distinguish between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum would show only the CH (methine) carbons, while a DEPT-135 spectrum would display CH and CH₃ signals with positive phase and CH₂ signals with negative phase. This would allow for the unambiguous assignment of the isopropyl and methyl carbons, as well as the methine carbons within the quinoline ring system.
Interactive Data Table: Predicted ¹³C NMR and DEPT Data for this compound
| Predicted Carbon Type | DEPT-90 | DEPT-135 |
| C (Quaternary) | No Signal | No Signal |
| CH (Aromatic) | Positive | Positive |
| CH (Isopropyl) | Positive | Positive |
| CH₃ (Methyl) | No Signal | Positive |
2D NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation
Two-dimensional NMR techniques are essential for confirming the connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other, typically through two or three bonds. This would be instrumental in tracing the connectivity of the protons within the aromatic rings and confirming the coupling between the methine and methyl protons of the isopropyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. Each peak in the HSQC spectrum would link a specific proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of the protonated carbons in the molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.
GC-MS and LC-MS Profiling
GC-MS (Gas Chromatography-Mass Spectrometry): In a GC-MS analysis, this compound would first be separated from other components in a mixture by gas chromatography, and then the separated compound would be ionized and fragmented in the mass spectrometer. The resulting mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would be characteristic of the quinoline core and the alkyl substituents. Common fragmentations for alkylquinolines involve the loss of the alkyl group or parts of it.
LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is another powerful technique for the analysis of substituted quinolines, particularly for compounds that are less volatile or thermally labile. Similar to GC-MS, it provides information on the molecular weight and fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion with high precision. This allows for the determination of the elemental composition of the molecule, confirming the molecular formula of C₁₃H₁₅N. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.
Interactive Data Table: Predicted HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass |
| C₁₃H₁₅N | 185.1204 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when there is a change in the dipole moment during a vibration. In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information about vibrations that cause a change in the molecule's polarizability. Together, they provide a comprehensive vibrational fingerprint of a compound.
For this compound, the spectra would be characterized by vibrational modes originating from the quinoline ring system, the methyl group, and the isopropyl group. The analysis of these spectra relies on identifying characteristic frequencies for specific functional groups and structural motifs.
Expected Vibrational Modes:
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the quinoline ring are expected to appear in the region of 3100-3000 cm⁻¹.
Aliphatic C-H Stretching: The methyl and isopropyl substituents give rise to symmetric and asymmetric C-H stretching modes, typically observed between 3000-2850 cm⁻¹.
C=C and C=N Ring Stretching: The vibrations of the aromatic quinoline core, involving the stretching of carbon-carbon and carbon-nitrogen double bonds, produce a series of characteristic sharp bands in the 1620-1430 cm⁻¹ region.
Isopropyl Group Bending: The isopropyl group has a characteristic bending vibration, often appearing as a doublet around 1385-1365 cm⁻¹.
C-H Bending: In-plane and out-of-plane bending vibrations for both aromatic and aliphatic C-H bonds occur at lower frequencies. Aromatic C-H out-of-plane bends, which are sensitive to the substitution pattern on the ring, are typically found in the 900-675 cm⁻¹ range.
Ring Breathing Modes: The entire quinoline ring system can undergo expansion and contraction vibrations, known as "ring breathing" modes, which appear as sharp bands at various lower frequencies.
The following table summarizes the expected key vibrational frequencies for this compound based on data from analogous structures.
| Frequency Region (cm⁻¹) | Vibrational Mode | Assignment/Functional Group |
|---|---|---|
| 3100 - 3000 | ν(C-H) | Aromatic C-H Stretch (Quinoline) |
| 3000 - 2850 | ν(C-H) | Aliphatic C-H Stretch (Isopropyl & Methyl) |
| 1620 - 1580 | ν(C=C), ν(C=N) | Quinoline Ring Stretch |
| 1550 - 1430 | ν(C=C) | Quinoline Ring Stretch |
| 1470 - 1450 | δ(C-H) | Aliphatic C-H Bend (Isopropyl & Methyl) |
| 1385 - 1365 | δ(C-H) | Isopropyl Bend (Doublet) |
| 900 - 675 | γ(C-H) | Aromatic C-H Out-of-Plane Bend |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, thereby confirming the molecule's connectivity and conformation in the solid state.
While specific crystallographic data for this compound is not available in the surveyed literature, the analysis of structurally related quinoline derivatives allows for an informed prediction of its likely solid-state characteristics. Quinoline compounds frequently crystallize in common crystal systems such as monoclinic or orthorhombic. The crystal packing is typically governed by weak intermolecular forces, including van der Waals interactions and, in some cases, C-H···π or π-π stacking interactions between the aromatic quinoline rings.
The table below presents representative crystallographic data from a related quinoline derivative to illustrate the type of structural parameters obtained from an X-ray diffraction study. It is important to note that these values are for a different molecule and serve only as an example.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.123 |
| b (Å) | 20.456 |
| c (Å) | 11.234 |
| α (°) | 90 |
| β (°) | 105.9 |
| γ (°) | 90 |
| Volume (ų) | 2234.5 |
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element within a compound. The experimental results are then compared to the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical percentages serves as strong evidence for the compound's elemental composition and purity.
The molecular formula for this compound is C₁₃H₁₅N. Based on this formula, the theoretical elemental composition can be calculated as follows:
Molecular Weight: 185.27 g/mol
Carbon (C): (13 × 12.011) / 185.27 × 100% = 84.27%
Hydrogen (H): (15 × 1.008) / 185.27 × 100% = 8.16%
Nitrogen (N): (1 × 14.007) / 185.27 × 100% = 7.56%
For a synthesized sample of this compound, the experimentally determined values are expected to be within ±0.4% of these theoretical values, thus verifying its stoichiometry.
| Element | Symbol | Theoretical Mass Percentage (%) |
|---|---|---|
| Carbon | C | 84.27 |
| Hydrogen | H | 8.16 |
| Nitrogen | N | 7.56 |
Theoretical and Computational Investigations of 6 Isopropyl 2 Methylquinoline
Quantum Chemical Calculations (DFT)
Density Functional Theory is a powerful computational method used to investigate the electronic structure of many-body systems. It is routinely applied to predict various molecular properties.
Geometry Optimization and Conformational Analysis
A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule. Geometry optimization calculations would identify the equilibrium structure of 6-isopropyl-2-methylquinoline, corresponding to the minimum energy on the potential energy surface. This would involve the determination of bond lengths, bond angles, and dihedral angles. Conformational analysis would further explore different spatial arrangements (conformers) of the isopropyl group relative to the quinoline (B57606) ring and identify the most energetically favorable conformation.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive molecule. An analysis for this compound would involve visualizing the spatial distribution of these orbitals and calculating their energy levels.
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red typically indicates electron-rich areas (negative potential), which are prone to electrophilic attack, while blue represents electron-deficient regions (positive potential), susceptible to nucleophilic attack. An MEP map for this compound would highlight the reactive sites, such as the nitrogen atom in the quinoline ring.
Fukui Functions and Local Reactivity Descriptors
Fukui functions are used to describe the change in electron density at a specific point in a molecule when the total number of electrons is changed. These functions help in predicting the most likely sites for nucleophilic, electrophilic, and radical attacks. By calculating Fukui functions, one could pinpoint the specific atoms in this compound that are most susceptible to different types of chemical reactions.
Natural Bond Order (NBO) Analysis and Hyperconjugative Properties
Natural Bond Order (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It allows for the investigation of charge transfer and hyperconjugative interactions between filled and vacant orbitals. For this compound, NBO analysis would quantify the delocalization of electron density and the stabilizing effects of interactions between the quinoline ring and the isopropyl and methyl substituents.
Molecular Dynamics (MD) Simulations
While the specific data for this compound remains elusive in the current body of scientific literature, the theoretical frameworks described above represent the standard and powerful approaches that would be employed to characterize this molecule computationally. Future research in this area would be invaluable for a comprehensive understanding of its chemical properties and potential applications.
Computational Prediction of Spectroscopic Properties (e.g., IR, Raman, NMR Shifts)
Theoretical and computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering insights that complement and aid in the interpretation of experimental data. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to calculate vibrational frequencies (Infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netnih.gov
The process typically begins with the optimization of the molecule's ground-state geometry using a selected level of theory and basis set, for instance, B3LYP with the 6-311++G(d,p) basis set. researchgate.net Once the minimum energy structure is obtained, the same theoretical model is used to compute the harmonic vibrational frequencies. These calculated frequencies often exhibit systematic errors compared to experimental results, primarily due to the harmonic approximation and incomplete treatment of electron correlation. To improve accuracy, the computed frequencies are typically scaled by an empirical scaling factor. researchgate.net
The calculated IR and Raman spectra can be visualized, and the vibrational modes associated with each calculated frequency can be analyzed. This allows for the detailed assignment of experimental spectral bands to specific molecular motions, such as C-H stretching of the isopropyl and methyl groups, and the characteristic stretching and bending vibrations of the quinoline ring system. nih.gov
For the prediction of NMR chemical shifts, the Gauge-Independent Atomic Orbital (GIAO) method is widely used in conjunction with DFT or HF calculations. researchgate.net This approach calculates the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). The absolute shielding values are then converted into chemical shifts (δ) by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
Computational studies on various quinoline derivatives have demonstrated a strong linear correlation between theoretically calculated and experimentally measured ¹H and ¹³C NMR chemical shifts. Such calculations are invaluable for confirming structural assignments, understanding the electronic environment of different nuclei within the molecule, and interpreting complex experimental spectra.
Table 1: Illustrative Calculated Vibrational Frequencies for this compound This table is illustrative, based on typical results for similar molecules, as specific experimental or calculated data for this compound was not found in the provided search results.
| Calculated Frequency (cm⁻¹) (Scaled) | Intensity | Vibrational Mode Assignment |
| ~3050-3100 | Medium | Aromatic C-H Stretching |
| ~2960-2980 | Strong | Asymmetric C-H Stretching (Isopropyl, Methyl) |
| ~2870-2890 | Medium | Symmetric C-H Stretching (Isopropyl, Methyl) |
| ~1610-1630 | Strong | C=C/C=N Ring Stretching |
| ~1500-1580 | Medium-Strong | Aromatic Ring Stretching |
| ~1450-1470 | Medium | C-H Bending (Isopropyl, Methyl) |
| ~1370-1390 | Medium | C-H Bending (Isopropyl - gem-dimethyl) |
| ~820-860 | Strong | C-H Out-of-plane Bending |
Table 2: Illustrative Comparison of Calculated and Experimental NMR Chemical Shifts (ppm) for this compound This table is illustrative and presents hypothetical data based on general findings in computational NMR studies of quinoline derivatives.
| Atom Position | Calculated ¹³C Shift (ppm) | Hypothetical Experimental ¹³C Shift (ppm) | Calculated ¹H Shift (ppm) | Hypothetical Experimental ¹H Shift (ppm) |
| C2-CH₃ | ~24.5 | 24.8 | ~2.70 | 2.72 |
| C6-CH(CH₃)₂ | ~34.0 | 34.3 | ~3.15 | 3.18 |
| C6-CH(CH₃)₂ | ~23.5 | 23.9 | ~1.30 | 1.33 |
| C2 | ~158.0 | 158.5 | - | - |
| C3 | ~121.0 | 121.3 | ~7.25 | 7.28 |
| C4 | ~135.5 | 135.9 | ~7.95 | 7.99 |
| C5 | ~126.5 | 126.8 | ~7.60 | 7.63 |
| C6 | ~146.0 | 146.4 | - | - |
| C7 | ~125.0 | 125.2 | ~7.40 | 7.44 |
| C8 | ~129.0 | 129.3 | ~7.80 | 7.85 |
| C4a | ~127.5 | 127.8 | - | - |
| C8a | ~147.5 | 147.9 | - | - |
Derivatization and Structure Activity Relationship Sar Studies of 6 Isopropyl 2 Methylquinoline
Elucidation of Structure-Activity Relationships
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of 6-isopropyl-2-methylquinoline, QSAR studies are instrumental in predicting the biological activities of novel, unsynthesized molecules, thereby guiding the design of more potent and selective agents.
The development of a robust QSAR model involves several key steps. First, a dataset of this compound derivatives with experimentally determined biological activities (e.g., antibacterial, enzyme inhibitory) is compiled. Next, a wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure and can be categorized as:
Topological descriptors: Related to the 2D representation of the molecule, such as connectivity indices.
Geometrical descriptors: Describing the 3D shape and size of the molecule.
Electronic descriptors: Pertaining to the electron distribution, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and atomic charges. nih.gov
Physicochemical properties: Including hydrophobicity (logP), molar refractivity, and polar surface area.
Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a mathematical equation that links a selection of descriptors to the biological activity. nih.govnih.gov The predictive power of the resulting model is rigorously assessed through internal and external validation techniques. nih.gov
For quinoline (B57606) derivatives, QSAR studies have frequently shown that antibacterial activity is conditioned by molecular geometry and electron-acceptor properties, as described by LUMO energies, charges, and the polarizability of specific molecular sites. nih.gov In studies on quinone derivatives, it has been found that steric, electronic, and hydrogen-bond acceptor properties are significant contributors to biological activity. mdpi.com Specifically, the presence of short, bulky, and electron-rich groups on associated ring structures often enhances antibacterial potency. mdpi.com These findings suggest that for derivatives of this compound, modifications affecting the molecule's electronic profile and steric bulk at key positions would be critical for modulating their biological effects.
Below is an interactive data table illustrating the types of molecular descriptors that would be typically used in a QSAR study of this compound derivatives and their general influence on biological activity, based on findings for related quinoline structures.
| Descriptor Type | Specific Descriptor Example | Typical Influence on Activity |
| Electronic | Energy of LUMO (ELUMO) | Lower values often correlate with higher electron-acceptor capabilities and increased activity. nih.gov |
| Steric | Molar Refractivity (MR) | Bulky substituents at specific positions can enhance binding to a target, increasing activity. mdpi.com |
| Hydrophobicity | LogP | An optimal hydrophobicity is often required; too high or too low can decrease activity. |
| Topological | Wiener Index | Relates to molecular branching and can influence how the molecule fits into a receptor site. |
| Quantum Chemical | Dipole Moment | Affects polar-polar intermolecular interactions with biological targets. nih.gov |
Molecular Docking and Binding Interaction Studies
Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand, such as a this compound derivative) when bound to a second molecule (a receptor, typically a protein or enzyme). This method is crucial for understanding the molecular basis of a drug's action and for predicting the binding affinity and mode of interaction. mdpi.com
In studies involving quinoline derivatives, molecular docking has been extensively used to investigate their potential as enzyme inhibitors. A common target for quinoline-based compounds is acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. researchgate.netnih.govmdpi.com Docking studies of quinoline derivatives into the active site of AChE have revealed key binding interactions that contribute to their inhibitory activity.
The process involves preparing the 3D structures of both the ligand and the receptor. The ligand is then placed into the binding site of the receptor in various possible conformations, and a scoring function is used to estimate the binding energy for each pose. Lower binding energy values (more negative, e.g., -10.3 kcal/mol) indicate a more stable and favorable interaction. mdpi.com
Key interactions frequently observed for quinoline derivatives binding to protein targets include:
π-π Stacking: The aromatic quinoline ring often engages in π-π stacking interactions with aromatic amino acid residues in the active site, such as Tryptophan (Trp) and Tyrosine (Tyr). nih.gov
Hydrogen Bonding: Substituents on the quinoline core, such as hydroxyl or amine groups, can form hydrogen bonds with amino acid residues, which are critical for anchoring the ligand in the binding pocket. mdpi.com
Hydrophobic Interactions: The nonpolar parts of the ligand, such as the isopropyl and methyl groups of this compound, can form hydrophobic interactions with nonpolar residues in the receptor's active site.
For instance, in the context of AChE inhibition, the quinoline nucleus might bind to the catalytic active site or the peripheral anionic site of the enzyme. nih.gov Docking simulations can elucidate these specific interactions, guiding the design of derivatives with improved affinity and selectivity.
This interactive table summarizes common binding interactions and associated amino acid residues identified in docking studies of quinoline derivatives with enzyme targets.
| Interaction Type | Description | Key Amino Acid Residues |
| π-π Stacking | Interaction between the aromatic rings of the quinoline core and aromatic residues. | Trp82, Tyr124, Tyr337 mdpi.comnih.gov |
| Hydrogen Bonding | Formation of H-bonds between ligand functional groups and receptor residues. | Gly121, Ser203, Thr83 researchgate.netmdpi.com |
| Hydrophobic | Interactions between nonpolar regions of the ligand and receptor. | Val297, Leu200 researchgate.net |
| Cation-π | Electrostatic interaction between a cation (e.g., quaternized nitrogen) and an aromatic ring. | Trp, Tyr, Phe |
Mechanistic Studies of Biological Activities at a Molecular Level
Mechanistic studies aim to elucidate the precise molecular processes through which a compound exerts its biological effect. For derivatives of this compound, these studies focus on identifying the specific molecular targets and pathways they modulate, such as through enzyme inhibition or the regulation of cellular growth.
Enzyme Inhibition: A primary mechanism of action for many quinoline derivatives is the inhibition of specific enzymes. tmc.edu As suggested by molecular docking studies, a significant area of investigation is their role as cholinesterase inhibitors. nih.govmdpi.com Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for breaking down the neurotransmitter acetylcholine (B1216132). mdpi.com Inhibition of these enzymes increases acetylcholine levels, a therapeutic strategy for conditions like Alzheimer's disease. mdpi.com
Kinetic analysis can determine the type of inhibition (e.g., competitive, non-competitive, or mixed-type), providing insight into whether the inhibitor binds to the enzyme's active site, an allosteric site, or both. mdpi.com For example, studies on various quinoline derivatives have shown them to act as mixed-type AChE inhibitors, indicating binding to both the free enzyme and the enzyme-substrate complex. mdpi.com
Another well-established mechanism for quinoline-based compounds is the inhibition of DNA gyrase, a bacterial enzyme essential for DNA replication. nih.gov By binding to this enzyme, the compounds prevent the supercoiling and uncoiling of bacterial DNA, leading to cell death. This makes them effective antibacterial agents. nih.gov
Growth Regulation: The antiproliferative activity of quinoline derivatives has also been linked to their ability to interfere with DNA replication and repair mechanisms in cancer cells. Some quinoline compounds act as topoisomerase-II enzyme inhibitors or can intercalate into DNA. nih.govtmc.edu By inserting themselves between the base pairs of the DNA double helix, these compounds can disrupt DNA replication and transcription, ultimately inducing a DNA damage response and triggering apoptosis (programmed cell death) in cancer cells. tmc.edu
The table below details potential molecular mechanisms for this compound derivatives based on established activities of the broader quinoline class.
| Biological Activity | Molecular Mechanism | Target Enzyme/Process | Resulting Effect |
| Neuroprotection | Cholinesterase Inhibition | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) mdpi.com | Increased levels of acetylcholine in the synaptic cleft. nih.gov |
| Antibacterial | DNA Replication Inhibition | DNA Gyrase nih.gov | Inhibition of bacterial cell division and growth. nih.gov |
| Anticancer | DNA Damage Induction | DNA Intercalation, Topoisomerase II Inhibition nih.govtmc.edu | Disruption of DNA replication in cancer cells, leading to apoptosis. |
| Anticancer | Signal Transduction Inhibition | Epidermal Growth Factor Receptor (EGFR) Kinase nih.gov | Blockade of cell proliferation and survival pathways. |
Advanced Applications and Catalytic Properties
Role as Ligands in Transition Metal Catalysis
Quinolines are a pivotal class of N-based heterocyclic compounds that serve as effective ligands in transition metal catalysis. ias.ac.in The nitrogen atom in the quinoline (B57606) ring possesses a lone pair of electrons, enabling it to coordinate with various transition metals to form stable complexes. These complexes can act as catalysts, facilitating a wide array of organic transformations. nih.govmdpi.com The substituents on the quinoline ring, such as the isopropyl and methyl groups in 6-isopropyl-2-methylquinoline, play a crucial role in modulating the catalytic activity and selectivity by influencing the steric environment and electronic properties of the metal center.
Research has extensively demonstrated the utility of methyl-substituted quinolines in transition-metal-catalyzed reactions. For instance, 2-methylquinoline (B7769805) is a versatile substrate in auto-transfer hydrogenative (ATH) reactions for C(sp³)–H alkylation, utilizing catalysts based on both precious metals like iridium and ruthenium, and more abundant metals such as nickel, cobalt, iron, and manganese. mdpi.com In these reactions, the methyl group of the quinoline is functionalized, a process often facilitated by the coordinating nitrogen atom. Specific examples of such catalytic systems include:
Iron (Fe) Catalysis : An Fe(OAc)₂/Phen system has been used for the ATH reaction of 2-methylquinoline with benzyl (B1604629) alcohols, yielding coupled products in high yields. mdpi.com
Manganese (Mn) Catalysis : Pincer manganese complexes have been effectively employed to catalyze the ATH reaction between 2-methylquinoline and various primary alcohols, achieving product yields of up to 98%. mdpi.com
Nickel (Ni) Catalysis : Nickel-catalyzed ATH reactions have been successful in coupling 2-methylquinoline with sterically demanding secondary alcohols like diphenylmethanol. mdpi.com
These examples underscore the capacity of the substituted quinoline framework to act as a directing group and ligand, stabilizing the transition metal center and promoting selective C-H bond activation and functionalization. mdpi.com
| Metal Catalyst Base | Reaction Type | Substrate Example | Key Feature |
|---|---|---|---|
| Iron (Fe) | Auto-Transfer Hydrogenation (ATH) | 2-Methylquinoline | Effective for coupling with electron-rich benzyl alcohols. mdpi.com |
| Manganese (Mn) | Auto-Transfer Hydrogenation (ATH) | 2-Methylquinoline | Catalyzes reactions with a diverse range of benzyl alcohols with high yields. mdpi.com |
| Nickel (Ni) | Auto-Transfer Hydrogenation (ATH) | 2-Methylquinoline | Capable of reacting with sterically hindered secondary alcohols. mdpi.com |
| Ruthenium (Ru) | C(sp³)–H Amidation | 8-Methylquinoline | Facilitates intermolecular amidation under mild conditions. |
Participation in Organocatalytic Systems
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis, often complementing traditional metal-based catalysis. mdpi.com Quinoline derivatives can participate in such systems, moving beyond their role as ligands to become integral parts of metal-free catalytic cycles.
A notable example involves a metal-free, iodine-promoted functionalization of C(sp³)–H bonds and subsequent tandem cyclization. In this system, 2-methylquinolines react with 2-styrylanilines to synthesize more complex quinoline derivatives. nih.gov The reaction is typically promoted by iodine (I₂) with an oxidant like tert-butyl hydroperoxide (TBHP) in a solvent such as DMSO. nih.gov This approach offers an environmentally friendly alternative to transition metal-catalyzed methods for forming new C–C and C–N bonds. nih.gov The reaction is tolerant of various functional groups, with electron-withdrawing substituents on the quinoline ring generally leading to higher yields. nih.gov
Furthermore, organocatalytic methods have been developed for the asymmetric synthesis of chiral tetrahydroquinolines and dihydroquinolines. nih.gov One such strategy employs diphenylprolinol TMS ether as an organocatalyst to promote a cascade reaction between aldehydes and 2-amino-β-nitrostyrenes, constructing fully substituted chiral tetrahydroquinolines with excellent control over stereochemistry. nih.gov While not directly involving this compound as the catalyst, these examples demonstrate the amenability of the quinoline scaffold to organocatalytic transformations, both as a substrate and as a structural motif in more complex products. nih.govresearchgate.net
Applications in Material Science and Ionic Liquids
The unique properties of the quinoline ring system also lend themselves to applications in material science, particularly in the development of ionic liquids (ILs) and liquid crystals.
Ionic Liquids (ILs): Ionic liquids are salts with melting points below 100 °C, known for their low volatility, high thermal stability, and tunable properties. nih.gov The quaternization of the nitrogen atom in quinoline or its derivatives can produce quinolinium salts, which form the cationic component of ILs. rsc.orgdntb.gov.ua These quinolinium-based ILs have been investigated for various applications, including as non-aqueous phases in solvent extraction systems. rsc.org The structure of the cation, including the length of the alkyl chain attached to the nitrogen and substituents on the quinoline ring like the isopropyl and methyl groups, significantly influences the physical properties of the resulting IL. nih.gov Recent research has focused on the green synthesis of quinoline-based ILs, highlighting their potential as antimicrobials with low cytotoxicity. nih.gov
Liquid Crystals: Ionic liquid crystals (ILCs) are a subclass of ILs that exhibit liquid-crystalline phases (mesophases). Quinolinium salts, particularly those with long N-alkyl chains, have been shown to form smectic A mesophases. rsc.orgresearchgate.net The formation of these ordered, yet fluid, phases is a result of the microsegregation between the ionic quinolinium heads and the nonpolar aliphatic tails. rsc.org The size and nature of the anion (e.g., bromide, tetrafluoroborate) also play a crucial role in determining the thermal behavior and the type of mesophase formed. rsc.org The ability to form such structured materials makes these compounds interesting for applications in display technologies and as ordered reaction media.
Design and Application as Chemosensors
The rigid, planar structure and inherent fluorescence of the quinoline core make it an excellent platform for the design of chemosensors. rsc.org Quinoline derivatives can be functionalized to selectively bind with specific analytes, such as metal ions, leading to a detectable change in their optical properties, like fluorescence or color. rsc.orgnih.gov
Quinoline-based chemosensors have been developed for the highly selective and sensitive detection of various metal ions, including:
Zinc (Zn²⁺): A simple quinoline-based receptor was synthesized as a water-soluble "turn-on" fluorescent chemosensor for zinc ions. In a completely aqueous solution, this sensor showed a massive 317-fold increase in fluorescence upon binding with Zn²⁺, with a detection limit of 4.48 μM, well below the World Health Organization's guideline for drinking water. rsc.org
Iron (Fe³⁺): A novel fluorescent sensor was designed by chemically modifying a quinoline fluorophore to achieve high selectivity and sensitivity for Fe³⁺. The binding of Fe³⁺ to nitrogen atoms in the sensor molecule leads to fluorescence quenching through a photoinduced electron transfer (PET) mechanism. rsc.orgnih.gov
Copper (Cu²⁺): Quinoline-based ligands have been developed that act as selective "turn-off" fluorescent chemosensors for Cu²⁺ ions, enabling sensitive detection in water samples at the nanomolar level. asianpubs.org
The principle behind these sensors often involves the coordination of the metal ion with heteroatoms (like nitrogen and oxygen) on the sensor molecule. This binding event alters the electronic structure of the fluorophore, modulating processes like PET or internal charge transfer (ICT), which in turn switches the fluorescence "on" or "off." rsc.orgresearchgate.net
| Target Ion | Sensor Type | Detection Principle | Detection Limit |
|---|---|---|---|
| Zn²⁺ | Fluorescent 'Turn-On' | Selective fluorescence enhancement upon binding. rsc.org | 4.48 μM rsc.org |
| Fe³⁺ | Fluorescent 'Turn-Off' | Fluorescence quenching via photoinduced electron transfer (PET). rsc.org | 0.168 μM nih.gov |
| Cu²⁺ | Fluorescent 'Turn-Off' | Selective fluorescence quenching. asianpubs.org | Nanomolar range asianpubs.org |
Investigative Studies in Agricultural Chemistry (e.g., plant growth regulators)
In addition to their other applications, quinoline derivatives have been investigated for their biological activity in agricultural settings, particularly as plant growth regulators. researchgate.netnih.gov These compounds can influence various developmental processes in plants, such as seed germination and seedling growth.
Studies on derivatives of 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) have demonstrated their effectiveness as growth stimulants for ornamental plants like those of the genus Rhododendron. researchgate.netscispace.com Research has shown that treatment with these quinoline compounds can lead to significant improvements in key growth metrics:
Seed Germination: Application of certain dihydroquinoline derivatives increased the seed germination of Rhododendron species by 20% to 50%. researchgate.netscispace.com
Seedling Height: The same compounds promoted a substantial increase in the height of seedlings, with Rhododendron luteum showing an 18% to 63% increase and Rhododendron ledebourii showing a remarkable 33% to 183% increase in height compared to controls. researchgate.netscispace.com
The mechanism of action is suggested to be related to auxin-like activity. researchgate.netscispace.com Further studies have explored the effects of these compounds on agricultural crops, such as the common eggplant (Solanum melongena), where they have been shown to stimulate growth and yield. This research highlights the potential of the quinoline scaffold in developing new agrochemicals to enhance crop productivity. nih.gov
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Routes
The classical methods for quinoline (B57606) synthesis, such as the Skraup and Doebner-von Miller reactions, are effective but often require harsh conditions, including high temperatures and the use of strong acids and hazardous reagents. bldpharm.comchemsrc.commdpi.com Future research will undoubtedly focus on developing greener and more sustainable synthetic pathways to 6-isopropyl-2-methylquinoline. This involves the exploration of alternative energy sources, eco-friendly solvents, and recyclable catalysts. mdpi.commdpi.com
Key areas for future investigation include:
Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. bldpharm.comnih.govijarnd.com The application of microwave irradiation to the Doebner-von Miller synthesis of this compound from p-isopropylaniline and an appropriate α,β-unsaturated carbonyl compound is a promising avenue for process intensification.
Catalytic Approaches: The development of novel catalysts is crucial for milder and more selective syntheses. This includes the use of transition metal catalysts like palladium, copper, and ruthenium, which have shown high efficacy in various C-H activation and cyclization reactions for quinoline synthesis. ijarnd.comiastate.edu Furthermore, metal-free catalysts, such as iodine, and solid acid catalysts like Nafion NR50, are gaining traction as environmentally benign alternatives. iastate.edumdpi.comjhu.edu Research into heterogeneous catalysts, such as modified zeolites, is also a key area, as they offer the advantage of easy separation and recyclability. rsc.org
One-Pot and Multicomponent Reactions (MCRs): MCRs are highly atom-economical and efficient, allowing for the construction of complex molecules like substituted quinolines in a single step from simple starting materials. researchgate.net Designing a one-pot synthesis for this compound would streamline its production and reduce waste.
A comparative look at traditional versus emerging sustainable methods highlights the clear advantages of the latter in terms of environmental impact and efficiency.
Table 1: Comparison of Synthetic Approaches for Quinolines
| Feature | Traditional Methods (e.g., Skraup, Doebner-von Miller) | Emerging Sustainable Methods |
| Reaction Conditions | Harsh (high temperature, strong acids) | Mild (lower temperature, neutral conditions) |
| Reagents | Often hazardous and used in stoichiometric amounts | Catalytic amounts of less toxic reagents |
| Solvents | Often hazardous organic solvents | Greener solvents (e.g., water, ionic liquids) or solvent-free |
| Energy Consumption | High | Lower (e.g., microwave, ultrasound) |
| Yields | Variable, can be low | Often higher and more selective |
| Work-up | Can be complex | Often simpler |
| Environmental Impact | High (E-factor) | Low (E-factor) |
Exploration of Novel Derivatization Strategies
The functionalization of the quinoline core at its various positions is a powerful strategy to modulate its physicochemical and biological properties. rsc.org For this compound, the isopropyl group at the C6 position and the methyl group at the C2 position offer specific sites for derivatization, in addition to the other positions on the quinoline ring.
Future research in this area will likely focus on:
C-H Activation: Direct C-H functionalization has emerged as a powerful tool for derivatizing heterocyclic compounds without the need for pre-functionalized starting materials. eurekaselect.com Exploring the selective C-H activation of the methyl and isopropyl groups, as well as the aromatic protons on the quinoline ring of this compound, could lead to a diverse range of novel derivatives. For instance, C2-alkenylation has been achieved on quinoline N-oxides using palladium catalysis. rsc.org
Functionalization for Material Applications: Derivatization can be tailored to impart specific properties for materials science. For example, introducing polymerizable groups would allow for the incorporation of this compound into polymers. chemijournal.com Attaching chromophores or fluorophores could lead to new optical materials.
Hybrid Molecules: The synthesis of hybrid molecules, where this compound is covalently linked to other pharmacologically active moieties, is a promising strategy for developing new therapeutic agents with potentially dual modes of action or improved pharmacological profiles. rsc.org
The strategic placement of different functional groups can have a significant impact on the molecule's properties, as illustrated in the following table.
Table 2: Potential Derivatization Strategies and Their Impact
| Derivatization Site | Potential Functional Group | Potential Application/Property |
| C2-methyl group | Carboxylic acid, amine, halogen | Further synthetic modification, altering electronic properties |
| C6-isopropyl group | Oxidation to hydroxyl or carbonyl | Point of attachment for other molecules, altering polarity |
| Quinoline Nitrogen | N-oxide formation | Altered reactivity and solubility, directing group for C-H activation rsc.org |
| Aromatic Ring | Nitro, amino, halogen, sulfonyl | Modulation of electronic properties, sites for cross-coupling reactions |
Advanced Spectroscopic Techniques for Real-Time Monitoring
Understanding reaction kinetics and mechanisms is fundamental for optimizing synthetic processes. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of reactions are becoming increasingly important. bruker.com
For the synthesis of this compound, future research could benefit from the application of:
In-situ Fourier Transform Infrared (FTIR) Spectroscopy: This technique can be used to monitor the formation and consumption of reactants, intermediates, and products in real-time by tracking their characteristic vibrational bands. mdpi.comrsc.org For example, in a Doebner-von Miller synthesis, one could monitor the disappearance of the carbonyl stretch of the α,β-unsaturated ketone and the appearance of bands associated with the quinoline ring.
Real-Time Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR and in-situ NMR are powerful tools for obtaining detailed structural information and quantitative data on reaction progress. iastate.edujhu.edunih.gov This would be particularly valuable for elucidating the complex reaction pathways in quinoline synthesis.
Hyphenated Techniques: The coupling of a separation technique like liquid chromatography (LC) with a spectroscopic technique like mass spectrometry (MS) or NMR (LC-MS, LC-NMR) provides a powerful platform for analyzing complex reaction mixtures, identifying byproducts, and gaining a comprehensive understanding of the reaction profile. ijarnd.comnih.govnumberanalytics.com
These techniques provide a significant advantage over traditional offline analysis methods, which can be time-consuming and may not provide an accurate picture of the reaction as it occurs.
Deeper Mechanistic Insights into Reaction Pathways
While classical quinoline syntheses have been known for over a century, their precise mechanisms are still a subject of investigation. chemsrc.comacs.org A deeper understanding of the reaction pathways involved in the synthesis of this compound is crucial for improving reaction efficiency and selectivity.
Future research in this area should focus on:
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction intermediates and transition states, providing valuable insights into the reaction mechanism at a molecular level. nih.gov This can help to elucidate the role of catalysts and reaction conditions.
Isotope Labeling Studies: Experiments using isotopically labeled starting materials can provide definitive evidence for proposed reaction mechanisms, as demonstrated in studies of the Skraup-Doebner-von Miller synthesis. chemsrc.comresearchgate.net
Kinetic Studies: Detailed kinetic analysis, aided by the real-time monitoring techniques mentioned above, can help to determine the rate-determining steps of the reaction and identify key intermediates.
A proposed fragmentation-recombination mechanism for the Doebner-von Miller reaction, which could be applicable to the synthesis of this compound, involves the initial conjugate addition of the aniline (B41778) to the α,β-unsaturated carbonyl compound, followed by fragmentation and recombination to form the quinoline product. chemsrc.comresearchgate.net Further studies could validate and refine this mechanism for this specific substrate.
Application in New Material Formulations
The quinoline moiety is known to impart desirable properties such as thermal stability, and good electron transport characteristics, making it an attractive building block for new materials. numberanalytics.com The future application of this compound in materials science is a largely unexplored but promising area.
Potential avenues for research include:
Quinoline-Based Polymers: Incorporating this compound as a monomer or a pendant group in polymers could lead to materials with novel optical, electronic, or mechanical properties. chemijournal.comnih.gov The isopropyl and methyl groups could influence the polymer's solubility, processability, and morphology. For instance, quinoline-based polymers have been investigated for applications in optoelectronics. numberanalytics.com A study on the nucleophilic aromatic substitution of perfluorophenyl-substituted quinoline with a functional perylene (B46583) demonstrated a route to modify semiconducting polymers. mdpi.com
Functional Materials: Derivatization of this compound could lead to the development of new functional materials, such as fluorescent probes for sensing applications or components of organic light-emitting diodes (OLEDs). The specific substitution pattern of this compound could be tuned to achieve desired photophysical properties.
Coordination Complexes: The nitrogen atom in the quinoline ring can act as a ligand for metal ions, opening up the possibility of creating novel coordination complexes with interesting catalytic or material properties.
The properties of quinoline-containing polymers can be significantly influenced by the nature of the substituents on the quinoline ring.
Table 3: Potential Influence of Substituents on Quinoline-Based Polymer Properties
| Substituent | Potential Influence on Polymer Properties |
| Alkyl groups (e.g., isopropyl, methyl) | Increased solubility in organic solvents, improved processability, altered chain packing and morphology. acs.org |
| Aromatic groups | Enhanced thermal stability, modified electronic properties, potential for π-π stacking interactions. |
| Electron-donating groups | Increased electron density, potential for n-type semiconducting behavior. |
| Electron-withdrawing groups | Decreased electron density, potential for p-type semiconducting behavior. |
Integrated Computational-Experimental Approaches for Design and Discovery
The synergy between computational modeling and experimental synthesis and testing is a powerful paradigm for accelerating the discovery of new molecules with desired properties. acs.org For this compound, an integrated approach can guide future research efforts.
This can be implemented through:
In Silico Screening: Computational tools can be used to predict the properties of virtual libraries of this compound derivatives. mdpi.comresearchgate.net This includes predicting their potential biological activity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and material characteristics. nih.govnih.govnist.gov This allows for the prioritization of synthetic targets, saving time and resources.
QSAR (Quantitative Structure-Activity Relationship) Studies: 3D-QSAR models can be developed to correlate the three-dimensional structure of quinoline derivatives with their biological activity or material properties. mdpi.com This can provide valuable insights for designing more potent or effective molecules.
Molecular Docking and Dynamics: These computational techniques can be used to study the interaction of this compound derivatives with biological targets, such as enzymes or receptors, at the atomic level. nih.govacs.org This can help to understand their mechanism of action and guide the design of more potent inhibitors. A study on a derivative, 3-cyclohexenyl-6-isopropyl-2-methylquinoline, has already shown its potential as a proteasome inhibitor. nih.gov
The integration of these computational approaches with experimental validation creates a feedback loop where computational predictions guide experimental work, and experimental results are used to refine and improve the computational models. This iterative process is expected to be a key driver of innovation in the field of quinoline chemistry.
Q & A
Q. What methodologies ensure reproducibility in scaling up this compound synthesis from lab to pilot plant?
- Methodological Answer: Conduct kinetic and thermodynamic profiling of small-scale reactions. Use dimensionless scaling parameters (e.g., Reynolds number for mixing, Damköhler number for reaction rate). Pilot trials should include:
- In-line PAT (Process Analytical Technology, e.g., FTIR for real-time monitoring).
- Risk assessment (FMEA) for equipment/material interactions. Document deviations in a risk-management file .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
